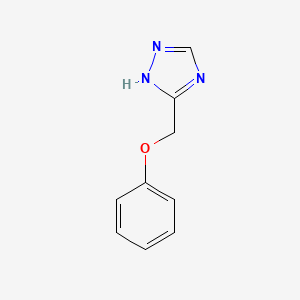

3-(phenoxymethyl)-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Phenoxymethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a phenoxymethyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenoxymethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenoxymethyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring. The reaction conditions often include heating the mixture to temperatures around 150-200°C for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process.

Analyse Des Réactions Chimiques

Substitution Reactions

The triazole ring and phenoxymethyl group in 3-(phenoxymethyl)-4H-1,2,4-triazole undergo substitution reactions under specific conditions. Key examples include:

-

Nucleophilic Substitution : The NH group at position 4 of the triazole reacts with electrophiles. For instance, alkylation with propargyl bromide forms derivatives with extended side chains, as observed in copper-catalyzed click reactions .

-

Acylation : Reaction with acetyl chloride in the presence of potassium carbonate yields thioacetate derivatives when a thiol group is present, though direct acylation of the triazole NH is feasible .

Table 1: Substitution Reactions

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| Propargyl bromide, Cu(I) | 1,4-disubstituted triazole derivatives | 77–85% | |

| Acetyl chloride, K₂CO₃ | Acetylated triazole derivatives | 65–75% |

Oxidation and Reduction

The phenoxymethyl group and triazole core exhibit redox reactivity:

-

Oxidation : Treatment with hydrogen peroxide or KMnO₄ oxidizes the methylene group in phenoxymethyl to a ketone, forming 3-(phenoxyacetyl)-4H-1,2,4-triazole.

-

Reduction : Sodium borohydride reduces the triazole ring’s NH group to an amine in derivatives with electron-withdrawing substituents .

Table 2: Redox Reactions

| Reaction Type | Reagent | Major Product | Application |

|---|---|---|---|

| Oxidation | H₂O₂/KMnO₄ | Triazole with ketone moiety | Intermediate synthesis |

| Reduction | NaBH₄/LiAlH₄ | Amine-functionalized triazole | Bioactive analogs |

Cycloaddition and Coupling Reactions

The triazole ring participates in regioselective cycloadditions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The phenoxymethyl group facilitates "click" reactions with azides, forming 1,2,3-triazole hybrids .

-

Mannich Reactions : Triazole derivatives react with formaldehyde and amines (e.g., ciprofloxacin) to generate antimicrobial hybrids .

Example Reaction Pathway

3 Phenoxymethyl 4H 1 2 4 triazole+R N3Cu I 1 2 3 Triazole hybrid

Functionalization at the Phenoxymethyl Group

The ether linkage in the phenoxymethyl side chain is susceptible to cleavage under acidic or basic conditions:

-

Acid Hydrolysis : Concentrated HCl cleaves the ether bond, yielding phenol and a hydroxymethyl-triazole intermediate .

-

Alkylation : Reaction with alkyl halides forms quaternary ammonium salts, enhancing solubility for pharmaceutical applications .

Biological Activity Correlations

Derivatives synthesized via these reactions show notable bioactivity:

Applications De Recherche Scientifique

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against a range of pathogens. The structure of 3-(phenoxymethyl)-4H-1,2,4-triazole allows it to interact effectively with bacterial targets.

Case Study: Synthesis and Evaluation

A study synthesized various 1,2,4-triazole derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.12 µg/mL against Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.12 - 1.95 | E. coli, S. aureus, P. aeruginosa |

| Ciprofloxacin derivative | <0.125 | Various strains |

The study highlighted the potential of these compounds as effective alternatives to traditional antibiotics, especially in light of rising antibiotic resistance.

Antifungal Activity

The antifungal properties of this compound have been explored extensively, particularly in the context of drug resistance in fungal pathogens.

Case Study: Antifungal Efficacy

In a recent investigation, several triazole derivatives were tested against common fungal strains such as Candida albicans and Aspergillus niger. The findings revealed that compounds containing the triazole structure demonstrated potent antifungal activity with MIC values ranging from 0.0156 to 2.0 µg/mL .

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| This compound | 0.25 - 1.5 | C. albicans, A. niger |

| Posaconazole | 0.0156 - 0.25 | Various strains |

This highlights the compound's potential as a lead for developing new antifungal agents that could circumvent existing resistance mechanisms.

Anticancer Properties

Emerging research indicates that triazoles may possess anticancer properties through various mechanisms of action.

Case Study: Cancer Cell Line Studies

Studies have demonstrated that certain triazole derivatives inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds showed IC50 values in the micromolar range when tested against these cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5 - 15 | MCF-7 |

| Other triazole derivatives | <10 | HeLa |

These findings suggest a promising avenue for further exploration in anticancer drug development.

Mécanisme D'action

The mechanism of action of 3-(phenoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or antifungal effects. The phenoxymethyl group can enhance the compound’s binding affinity and specificity for its target enzymes.

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: Another triazole isomer with similar stability and reactivity but different substitution patterns.

1,3,4-Oxadiazole: A heterocyclic compound with a similar five-membered ring structure but containing oxygen and nitrogen atoms.

Uniqueness: 3-(Phenoxymethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The phenoxymethyl group enhances its solubility and reactivity, making it a valuable scaffold in synthetic and medicinal chemistry.

Activité Biologique

3-(Phenoxymethyl)-4H-1,2,4-triazole (CAS No. 856861-91-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this triazole derivative, focusing on its antibacterial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Synthesis

This compound features a triazole ring, which is known for its ability to interact with biological targets. The synthesis typically involves multi-step organic reactions that can be optimized using modern techniques such as microwave-assisted synthesis and high-throughput screening to enhance yield and efficiency.

Antibacterial Activity

- Mechanism of Action : The triazole ring has been linked to antibacterial properties by disrupting bacterial cell wall synthesis and interfering with nucleic acid metabolism. Compounds in the 1,2,4-triazole class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

-

Case Studies :

- A study demonstrated that derivatives of 1,2,4-triazole exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against various pathogens including E. coli and S. aureus .

- Another research highlighted that phenylpiperazine-triazole hybrids showed enhanced antibacterial activity compared to existing antibiotics like ciprofloxacin .

- Data Table :

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.5 | E. coli |

| This compound | 0.8 | S. aureus |

| Ciprofloxacin | 1.0 | E. coli |

| Levofloxacin | 0.6 | S. aureus |

Anti-inflammatory Activity

Research has indicated that triazole derivatives can modulate inflammatory responses by inhibiting cytokine release:

- Cytokine Modulation : Compounds derived from the triazole structure have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Case Studies :

- Data Table :

| Compound | TNF-α Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 60 | 100 |

| Ibuprofen | 50 | 100 |

Anticancer Potential

Emerging studies suggest that triazole derivatives may possess anticancer properties:

- Mechanism : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of various signaling pathways.

-

Case Studies :

- Preclinical studies have indicated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines with IC50 values indicating potential for further development as anticancer agents.

Propriétés

IUPAC Name |

5-(phenoxymethyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-4-8(5-3-1)13-6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAPHQOZVRNMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.